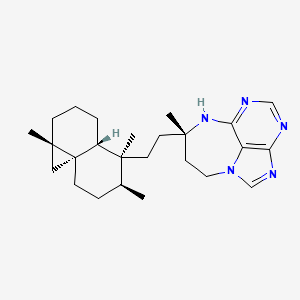![molecular formula C44H70O16 B1246885 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]オキシ-4-ヒドロキシ-6-(ヒドロキシメチル)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-テトラメチルスピロ[5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-18-エン-6,2'-オキサン]-16-イル]オキシオキサン-3-イル]オキシ-6-メチルオキサン-3,4,5-トリオール CAS No. 50773-41-6](/img/structure/B1246885.png)
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]オキシ-4-ヒドロキシ-6-(ヒドロキシメチル)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-テトラメチルスピロ[5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-18-エン-6,2'-オキサン]-16-イル]オキシオキサン-3-イル]オキシ-6-メチルオキサン-3,4,5-トリオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyphyllin I is a polycyclic polyphenolic compound derived from the rhizomes of the medicinal plant, Paris polyphylla Smith. It is a major active constituent of Paris polyphylla, and is known for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. It is widely used in traditional Chinese medicine for the treatment of various diseases, such as fever, malaria, and cancer. Polyphyllin I has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities.
科学的研究の応用
抗がん活性
背景: 結腸がんは消化器系の一般的な悪性腫瘍であり、早期の治療は患者の生存率に大きく影響します。PPIは、パリポリフィラに含まれるペノゲニルサポニンであり、以前の研究で強力な抗がん効果を示しています。
作用機序:肝細胞がん(HCC)
細胞増殖の阻害:その他の癌および感染症
広域スペクトル効果:急性骨髄性白血病(AML)におけるフェロトーシス
細胞内鉄レベルと酸化毒性:パルボシクリブとの併用療法
非小細胞肺がん(NSCLC):作用機序
Target of Action
Polyphyllin I, a steroidal saponin isolated from Paris polyphylla, has been found to target multiple pathways and proteins in cells. It has been shown to target the PI3K/SREBP-1/SCD1 axis in acute myeloid leukemia cells . In addition, it has been found to modulate microglial polarization towards an anti-inflammatory M2 phenotype in cerebral ischemia .
Safety and Hazards
将来の方向性
Research trends and hotspots of polyphyllin in high-incidence cancers have been visualized using bibliometric analysis . The investigation of polyphyllin D has emerged as a primary focus in this field, with lung cancer, breast cancer, and liver cancer being the key areas of current research . Lastly, polyphyllin saponins show potential application in the field of cancer .
生化学分析
Biochemical Properties
Polyphyllin I plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Polyphyllin I has been shown to inhibit the PI3K enzyme, which is involved in the PI3K/SREBP-1/SCD1 axis, leading to lipid peroxidation and ferroptosis in acute myeloid leukemia cells . Additionally, it interacts with apoptosis-related proteins such as Bax, cytochrome c, and Bcl-2, influencing the mitochondrial membrane potential and promoting cell death .
Cellular Effects
Polyphyllin I exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it inhibits proliferation and induces apoptosis by affecting cell signaling pathways such as the JNK pathway . It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, Polyphyllin I has been shown to modulate cell signaling pathways, including the AKT/mTOR pathway, enhancing autophagy and promoting cell death .
Molecular Mechanism
At the molecular level, Polyphyllin I exerts its effects through several mechanisms. It induces ferroptosis by increasing intracellular iron levels and triggering lipid peroxidation . Polyphyllin I also inhibits the PI3K enzyme, leading to the downregulation of SREBP-1 and SCD1, which are involved in lipid metabolism . Additionally, it promotes apoptosis by activating caspases and regulating the Bcl-2/Bax ratio .
Temporal Effects in Laboratory Settings
The effects of Polyphyllin I change over time in laboratory settings. Studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis are time-dependent, with significant effects observed within 24 to 72 hours .
Dosage Effects in Animal Models
The effects of Polyphyllin I vary with different dosages in animal models. At a low dose of 4 mg/kg, it effectively inhibits tumor progression in vivo, indicating high bioavailability and therapeutic potential .
Metabolic Pathways
Polyphyllin I is involved in several metabolic pathways. It interacts with enzymes such as PI3K and SCD1, influencing lipid metabolism and promoting ferroptosis . Additionally, it affects metabolic flux and metabolite levels by modulating the PI3K/AKT/mTOR pathway .
Transport and Distribution
Polyphyllin I is transported and distributed within cells and tissues primarily through the bloodstream. It is predominantly distributed in the liver and lungs, which are considered its target organs . The compound’s bioavailability is relatively low due to hydrolysis by intestinal flora .
Subcellular Localization
Polyphyllin I’s subcellular localization is crucial for its activity and function. It is known to localize to the mitochondria, where it influences mitochondrial membrane potential and promotes apoptosis
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDDWMXYOSKIC-IPKCVOQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

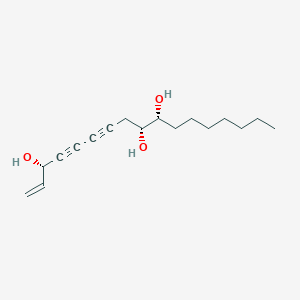
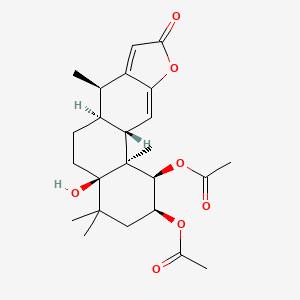
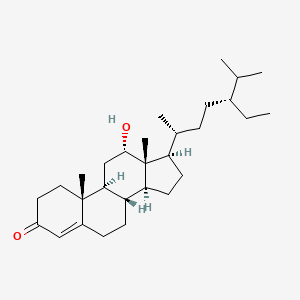
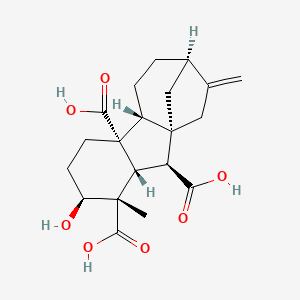
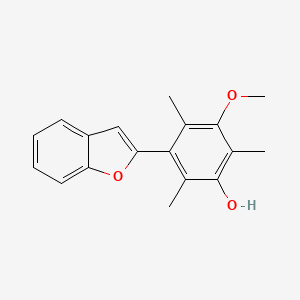
![(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)
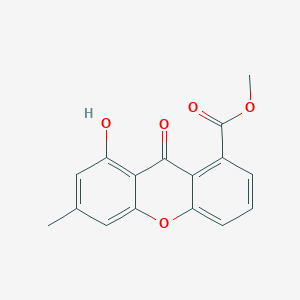
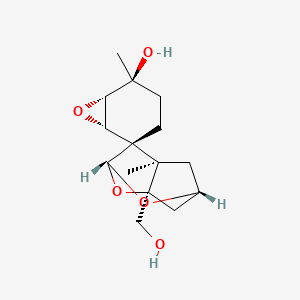
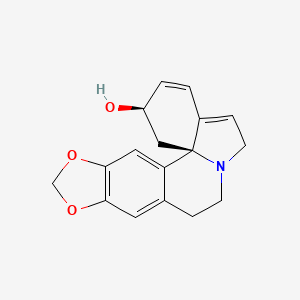
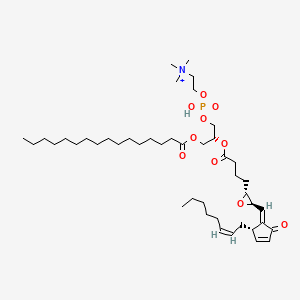
![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)
